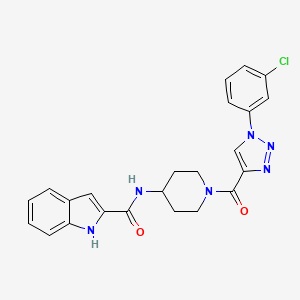

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide

Description

N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide is a heterocyclic compound featuring a 3-chlorophenyl-substituted 1,2,3-triazole core linked via a carbonyl group to a piperidin-4-yl moiety, which is further connected to an indole-2-carboxamide group. The 3-chlorophenyl group may enhance lipophilicity and binding affinity, while the triazole and indole moieties contribute to π-π stacking interactions and hydrogen bonding .

Properties

IUPAC Name |

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN6O2/c24-16-5-3-6-18(13-16)30-14-21(27-28-30)23(32)29-10-8-17(9-11-29)25-22(31)20-12-15-4-1-2-7-19(15)26-20/h1-7,12-14,17,26H,8-11H2,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBBBZQBJRVEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3N2)C(=O)C4=CN(N=N4)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex compound that incorporates a triazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Structural Overview

The compound features:

- Triazole Ring : Known for its role in various biological activities, including antifungal and anticancer properties.

- Indole Moiety : A significant pharmacophore in medicinal chemistry, associated with numerous biological effects.

- Piperidine Linkage : Often contributes to the pharmacokinetic properties of compounds.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and indole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of 1,2,3-triazole derivatives were screened against an NCI panel of 60 cancer cell lines, revealing that many derivatives showed substantial growth inhibition (55% to 95%) at concentrations around 10 μM . Specifically, compounds with structural similarities to our target compound demonstrated lower IC50 values against lung cancer cell lines (A549 and NCI-H460), indicating promising anticancer activity.

Antifungal Properties

The 1,2,3-triazole core has been extensively studied for its antifungal properties. Triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. The compound's structural features may enhance its efficacy against fungal pathogens. Research indicates that similar triazole derivatives have shown significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 25 μg/mL .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes could be linked to its potential therapeutic applications. For example, structural analogs have been identified as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism that is a target for treating gout and hyperuricemia. The presence of the triazole moiety may facilitate interactions with the enzyme's active site.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole-containing compounds can guide the development of more potent derivatives. The following table summarizes key findings related to structural modifications and their biological activities:

Case Studies

Several case studies have highlighted the biological potential of triazole derivatives:

- Antiproliferative Activity : A study evaluated a series of capsaicin-derived triazoles for their antiproliferative effects on various cancer cell lines. Compounds demonstrated significant growth inhibition with some achieving IC50 values as low as 5.55 μM against lung cancer cells .

- Antifungal Efficacy : Another investigation into triazoles revealed their effectiveness against Candida species with MIC values indicating strong antifungal properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Compound A : (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (from )

- Key Differences :

- The indole carboxamide is at the 3-position (vs. 2-position in the target compound).

- Piperidin-4-yl is connected via an ethyl linker (vs. direct carbonyl linkage).

- Substituents include a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl group.

- Synthesis : Achieved 66% yield via reductive amination with formaldehyde and sodium triacetoxyborohydride .

Compound B: (3R)-N-[(2R)-3-(4-Chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (from )

- Key Differences: Replaces the triazole-carbonyl group with a 1,2,4-triazolylmethyl moiety. Incorporates a cyclohexyl substituent on the piperidine ring. Uses a tetrahydroisoquinoline scaffold instead of indole.

Substituent Effects

Chlorophenyl vs. Other Aryl Groups :

Triazole Variations :

- The 1,2,3-triazole in the target compound is a rigid, planar structure ideal for metal coordination or click chemistry applications.

- 1,2,4-Triazole derivatives (Compound B) offer greater conformational flexibility, which might improve solubility but reduce target specificity .

Pharmacokinetic and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.